
4-bromo-N-methyl-N-phenylaniline
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Overview
Description
4-bromo-N-methyl-N-phenylaniline is an organic compound with the molecular formula C13H12BrN. It is a derivative of aniline, where the hydrogen atoms on the nitrogen are replaced by a methyl group and a phenyl group, and one of the hydrogen atoms on the benzene ring is replaced by a bromine atom. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-bromo-N-methyl-N-phenylaniline can be synthesized through several methods. One common method involves the N-alkylation of 4-bromoaniline with methyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent like acetone or dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-methyl-N-phenylaniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted anilines can be formed.
Oxidation Products: Oxidized derivatives such as nitroso or nitro compounds.
Reduction Products: Reduced derivatives like amines or hydrazines.
Scientific Research Applications
Synthetic Routes
Method | Description |
---|---|
N-Alkylation | Reaction of 4-bromoaniline with methyl iodide under basic conditions. |
Coupling Reactions | Participates in Suzuki-Miyaura coupling to form biaryl compounds. |
Oxidation and Reduction | Can be oxidized or reduced to form various derivatives. |
Organic Synthesis
4-Bromo-N-methyl-N-phenylaniline serves as a crucial building block for synthesizing more complex organic molecules. Its bromine atom allows for nucleophilic substitution reactions, enabling the introduction of various substituents.
Research suggests that this compound exhibits biological activity, particularly antimicrobial properties. It has shown potential in inhibiting bacterial growth and may possess antifungal effects, making it relevant in medicinal chemistry .
Medicinal Chemistry
This compound is being explored for its potential use in drug development. Its structural features allow it to interact effectively with biological targets, which could lead to the development of new therapeutic agents .
Case Studies
- Antimicrobial Activity : A study demonstrated that derivatives of this compound exhibited significant antibacterial effects against common pathogens. The structure-activity relationship indicated that modifications to the phenyl ring could enhance efficacy.
- Drug Development : In a series of experiments focusing on colorectal cancer, phenyl derivatives similar to this compound were synthesized and tested for their cytotoxicity against cancer cell lines. Some derivatives showed promising results, indicating potential for further development as anticancer agents .
Mechanism of Action
The mechanism of action of 4-bromo-N-methyl-N-phenylaniline involves its interaction with various molecular targets. The bromine atom and the phenyl group contribute to its reactivity and ability to form stable intermediates. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-bromo-N,N-diphenylaniline: Similar structure but with two phenyl groups instead of a methyl and a phenyl group.
4-bromo-N-methylbenzenamine: Similar structure but without the phenyl group on the nitrogen.
4-bromo-N-(4-methylphenyl)-N-phenylaniline: Similar structure with an additional methyl group on the phenyl ring
Uniqueness
4-bromo-N-methyl-N-phenylaniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both a bromine atom and a methyl group on the nitrogen makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications .
Biological Activity
4-Bromo-N-methyl-N-phenylaniline is a compound that has garnered attention in various fields of scientific research, particularly in organic synthesis and medicinal chemistry. Its unique structure, featuring a bromine atom and a methyl group on the nitrogen, allows it to participate in diverse chemical reactions and biological activities. This article explores the biological activity of this compound, including its mechanisms of action, applications, and relevant case studies.
This compound is characterized by its molecular formula C13H12BrN and a molecular weight of 270.15 g/mol. The compound can be synthesized through various methods, including nucleophilic substitution reactions where the bromine atom can be replaced by other substituents. It also participates in oxidation and reduction reactions, forming different derivatives that may exhibit varying biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The bromine atom enhances its reactivity, allowing it to form stable intermediates with enzymes and receptors. This interaction can lead to modulation of enzymatic activity or inhibition of cellular processes, which is crucial in therapeutic applications .
Biological Activities
Research has identified several potential biological activities associated with this compound:
- Anticancer Activity : Studies have shown that derivatives of this compound can inhibit the proliferation of cancer cells. For instance, a related compound demonstrated significant reduction in colony formation ability in hepatoma cells when treated with concentrations as low as 1 µM .
- Antimicrobial Properties : The compound has been explored for its antimicrobial effects, with some derivatives showing efficacy against various bacterial strains.
- Pharmacological Applications : It is being investigated as a potential pharmacophore in drug development due to its structural characteristics that may enhance binding affinity to biological targets .
Case Studies
- Hepatoma Cell Migration Inhibition : A study evaluated the effects of a derivative of this compound on hepatoma cell migration. Results indicated that treatment significantly inhibited cell migration in a dose-dependent manner, suggesting potential therapeutic applications in cancer treatment .
- Synthesis and Yield Optimization : Research focused on optimizing the synthesis conditions for producing 1,3,4-oxadiazoles from this compound derivatives showed yields ranging from 64% to 89%. This indicates the compound's versatility as a building block in organic synthesis .
Comparative Analysis
The following table summarizes the biological activities and applications of this compound compared to similar compounds:
Compound | Anticancer Activity | Antimicrobial Activity | Synthesis Applications |
---|---|---|---|
This compound | Yes | Yes | High |
4-Bromo-N,N-diphenylaniline | Moderate | Yes | Moderate |
4-Bromo-N-methylbenzenamine | Low | Moderate | High |
Properties
IUPAC Name |
4-bromo-N-methyl-N-phenylaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrN/c1-15(12-5-3-2-4-6-12)13-9-7-11(14)8-10-13/h2-10H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKKXGDGGJNGLQP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C2=CC=C(C=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
336190-16-0 |
Source
|
Record name | 4-bromo-N-methyl-N-phenylaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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